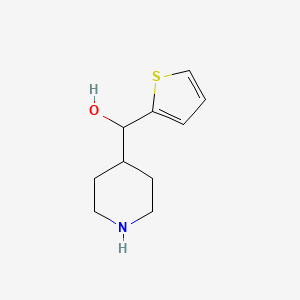

Piperidin-4-yl(2-thienyl)methanol

Description

BenchChem offers high-quality Piperidin-4-yl(2-thienyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-4-yl(2-thienyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidin-4-yl(thiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,10-12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVBWWGQKWSZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640544 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-94-7 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Piperidin-4-yl(2-thienyl)methanol chemical properties and structure

An In-depth Technical Guide to Piperidin-4-yl(2-thienyl)methanol: Synthesis, Characterization, and Therapeutic Potential

Introduction

Piperidin-4-yl(2-thienyl)methanol is a heterocyclic compound featuring two key pharmacophores: a piperidine ring and a thiophene moiety. The piperidine ring is a saturated nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS).[1] Similarly, the thiophene ring, an aromatic sulfur-containing heterocycle, is a common bioisostere for the phenyl group, often used to modulate metabolic stability and receptor affinity. The combination of these two fragments in Piperidin-4-yl(2-thienyl)methanol creates a versatile molecular architecture with significant potential for the development of novel therapeutic agents, particularly for neurological and psychiatric disorders.[2]

This technical guide provides a comprehensive overview of the chemical properties, a robust synthetic pathway, predictive spectroscopic analysis, and potential applications of Piperidin-4-yl(2-thienyl)methanol for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of Piperidin-4-yl(2-thienyl)methanol is established by its unique structural and molecular identifiers.

Sources

Piperidin-4-yl(2-thienyl)methanol CAS number 938458-94-7 properties

An In-depth Technical Guide to Piperidin-4-yl(2-thienyl)methanol

Disclaimer: The CAS number 938458-94-7 provided for Piperidin-4-yl(2-thienyl)methanol is not widely registered in major chemical databases. This guide synthesizes information based on the chemical structure and data from suppliers and patent literature. Researchers should verify the CAS number with their specific supplier.

Introduction

Piperidin-4-yl(2-thienyl)methanol is a heterocyclic compound featuring a central piperidine ring linked to a thiophene methanol group. This molecular scaffold is of significant interest in medicinal chemistry due to the prevalence of both piperidine and thiophene moieties in a wide array of pharmacologically active molecules. The piperidine ring, a saturated heterocycle, is a common feature in many alkaloids and synthetic drugs, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The thiophene ring, an aromatic heterocycle, is a well-established bioisostere of the benzene ring, frequently utilized to modulate potency, selectivity, and metabolic stability of drug candidates.

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Piperidin-4-yl(2-thienyl)methanol, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

The properties of Piperidin-4-yl(2-thienyl)methanol are summarized below. These are typically predicted or sourced from chemical supplier data and may vary based on the purity and isomeric form of the substance.

| Property | Value | Source |

| Molecular Formula | C10H15NOS | PubChem |

| Molecular Weight | 197.30 g/mol | PubChem |

| Appearance | Off-white to yellow solid | Chemical Suppliers |

| Melting Point | 135-145 °C | Chemical Suppliers |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMSO and Methanol | Chemical Suppliers |

| LogP (Predicted) | 1.6 - 2.1 | Chemical Suppliers |

Synthesis and Mechanistic Insights

The synthesis of Piperidin-4-yl(2-thienyl)methanol typically involves the reaction of a protected piperidine derivative with a thiophene-containing electrophile. A common and efficient method is the Grignard reaction, which is detailed below.

Experimental Protocol: Grignard Reaction for Synthesis

This protocol outlines the synthesis starting from N-Boc-4-piperidone and 2-bromothiophene. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 2-bromothiophene in anhydrous THF to initiate the reaction. An iodine crystal can be added to activate the magnesium if the reaction is sluggish.

-

Once initiated, the remaining 2-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of 2-thienylmagnesium bromide.

Causality: The Grignard reagent, 2-thienylmagnesium bromide, is a potent nucleophile. The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water, which would quench the reagent and prevent the desired reaction.

Step 2: Nucleophilic Addition to N-Boc-4-piperidone

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the prepared 2-thienylmagnesium bromide solution to the cooled piperidone solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the N-Boc-4-piperidone. The low temperature helps to control the exothermicity of the reaction and minimize side products.

Step 3: Quenching and Work-up

-

Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

Causality: The saturated NH4Cl solution is a mild acid source that protonates the intermediate alkoxide to form the desired alcohol and neutralizes any remaining Grignard reagent.

Step 4: Deprotection of the Boc Group

-

Dissolve the crude N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., NaHCO3) and extracted to yield the final product, Piperidin-4-yl(2-thienyl)methanol.

Causality: Strong acid cleaves the Boc protecting group, releasing tert-butyl cation (which is scavenged) and carbon dioxide, to yield the free amine of the piperidine ring.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Piperidin-4-yl(2-thienyl)methanol.

Potential Applications in Drug Discovery

Piperidin-4-yl(2-thienyl)methanol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a secondary alcohol and a secondary amine provides two reactive handles for further chemical modification.

1. Synthesis of Novel Scaffolds: This compound can be used as a starting material for creating libraries of compounds for high-throughput screening. The amine can be acylated, alkylated, or used in reductive amination reactions, while the alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

2. Precursor to Biologically Active Compounds: The piperidinyl-carbinol motif is found in a number of centrally acting drugs. For example, derivatives of similar structures have been investigated for their activity as:

-

Dopamine Receptor Ligands: The piperidine ring is a common feature in antagonists of dopamine receptors, which are targets for antipsychotic medications.

-

Serotonin Reuptake Inhibitors (SSRIs): Modification of the piperidine and thiophene rings can lead to compounds with affinity for the serotonin transporter.

-

Muscarinic Receptor Antagonists: The overall structure bears some resemblance to antagonists used to treat overactive bladder and other conditions.

Logical Relationship Diagram

Caption: Potential applications and modification pathways.

Analytical Characterization

To ensure the identity and purity of synthesized Piperidin-4-yl(2-thienyl)methanol, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the protons on the thiophene ring (typically in the aromatic region, ~6.9-7.4 ppm), the methine proton adjacent to the hydroxyl group, and the protons of the piperidine ring.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbons of the thiophene and piperidine rings.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a peak corresponding to [M+H]⁺ at m/z 198.3.

-

Infrared (IR) Spectroscopy: Should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and N-H stretching in a similar region.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Piperidin-4-yl(2-thienyl)methanol.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Piperidin-4-yl(2-thienyl)methanol is a versatile heterocyclic building block with significant potential in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry reactions such as the Grignard reaction. The presence of both piperidine and thiophene moieties, along with reactive functional groups, makes it an attractive starting point for the development of novel therapeutic agents targeting a range of biological systems. Researchers utilizing this compound should perform rigorous analytical characterization to confirm its identity and purity before use in further synthetic or biological applications.

References

-

PubChem. (n.d.). Piperidin-4-yl(thiophen-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine-Thienyl Compounds

Foreword: The Strategic Union of Piperidine and Thiophene in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can modulate physicochemical properties such as lipophilicity and basicity, enhance metabolic stability, and improve pharmacokinetic profiles.[2][3] When strategically combined with the thiophene ring—an aromatic heterocycle known for its role as a bioisostere of the phenyl group and its own diverse pharmacological activities—the resulting piperidine-thienyl hybrids represent a promising class of compounds for targeting a wide range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][4][5]

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and structural elucidation of novel piperidine-thienyl compounds. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights to empower researchers in their drug development endeavors.

Part 1: A Logic-Driven Approach to Synthesis

The successful synthesis of a target molecule begins with a robust retrosynthetic analysis. This process deconstructs the target into readily available starting materials, revealing potential synthetic routes. For a prototypical 4-(thien-2-yl)piperidine scaffold, two primary disconnections are evident, suggesting distinct forward-synthetic strategies.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperidin-4-yl(2-thienyl)methanol derivatives and their potential biological activities

An In-Depth Technical Guide to Piperidin-4-yl(2-thienyl)methanol Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous pharmaceuticals across a wide spectrum of applications, including anticancer, central nervous system (CNS), and antimicrobial therapies.[1][2][3][4][5] Its prevalence is due to its favorable physicochemical properties, such as high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to serve as both a hydrogen bond donor and acceptor.[5] These characteristics enhance the "druggability" of molecules by improving metabolic stability and pharmacokinetic profiles.[5]

When this versatile piperidine core is combined with a thiophene moiety—another heterocyclic ring renowned for its broad biological activities, including anticancer and antimicrobial properties—a promising new chemical space for drug discovery is created.[6][7][8][9] The resultant hybrid structure, piperidin-4-yl(2-thienyl)methanol , serves as the focal point of this technical guide.[10]

This document provides a comprehensive exploration of piperidin-4-yl(2-thienyl)methanol derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these molecules, critically evaluate their potential biological activities with a focus on antimicrobial and anticancer applications, and analyze the structure-activity relationships (SAR) that govern their efficacy. By synthesizing technical data with field-proven insights, this guide aims to illuminate the therapeutic potential of this promising class of compounds.

Core Structure: Piperidin-4-yl(2-thienyl)methanol

Caption: The core chemical structure of piperidin-4-yl(2-thienyl)methanol.

Synthesis of Piperidin-4-yl(2-thienyl)methanol Derivatives

The synthesis of piperidin-4-yl(2-thienyl)methanol derivatives relies on established and robust organic chemistry principles. The primary challenge lies in the controlled construction of the core scaffold and the subsequent diversification to explore the structure-activity landscape. Synthetic strategies are chosen based on factors such as the availability of starting materials, reaction efficiency, and the ability to introduce chemical diversity.

General Synthetic Pathways

The construction of the piperidin-4-yl(2-thienyl)methanol core is typically achieved through a convergent synthesis. A common and effective approach involves the reaction of a protected piperidin-4-one with a 2-thienyl organometallic reagent. This is followed by derivatization, most commonly at the piperidine nitrogen, to generate a library of analogues.

Key Synthetic Steps:

-

Grignard Reaction: The key carbon-carbon bond formation is often accomplished via a Grignard reaction. 2-Bromothiophene is treated with magnesium to form 2-thienylmagnesium bromide. This nucleophilic reagent then attacks the electrophilic carbonyl carbon of an N-protected piperidin-4-one (e.g., N-Boc-4-piperidone). The N-Boc (tert-butyloxycarbonyl) group is a crucial protecting group that prevents side reactions at the piperidine nitrogen.

-

Deprotection: Following the Grignard reaction, the N-Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the primary piperidin-4-yl(2-thienyl)methanol core.

-

Derivatization (N-alkylation/acylation): The free secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents. This is commonly achieved through nucleophilic substitution reactions with various alkyl halides, or acylation with acyl chlorides or anhydrides, to produce the final derivatives.[11][12]

Caption: General synthetic workflow for piperidin-4-yl(2-thienyl)methanol derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a representative example for the synthesis of a N-benzylated derivative.

Step 1: Synthesis of (1-(tert-butoxycarbonyl)piperidin-4-yl)(thiophen-2-yl)methanol

-

To a solution of 2-bromothiophene (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂), add magnesium turnings (1.1 eq).

-

Stir the mixture at room temperature until the magnesium is consumed to form the Grignard reagent.

-

Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone (0.9 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Step 2: Synthesis of Piperidin-4-yl(thiophen-2-yl)methanol

-

Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and basify with a 1M sodium hydroxide solution to pH ~10.

-

Extract the product with DCM (3x). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the deprotected core structure, which can be used in the next step without further purification.

Step 3: Synthesis of (1-(benzyl)piperidin-4-yl)(thiophen-2-yl)methanol

-

To a solution of the product from Step 2 (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the final N-benzylated derivative.

Potential Biological Activities

The unique combination of the piperidine and thiophene scaffolds endows these derivatives with the potential for a wide range of biological activities. The following sections explore their demonstrated and potential applications in key therapeutic areas.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Piperidine derivatives have been extensively investigated for this purpose.[1][11][13][14]

Findings and Structure-Activity Relationship (SAR):

Studies on various piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12] The antimicrobial potency is often influenced by the nature of the substituent on the piperidine nitrogen. The introduction of certain alkyl or aryl groups can enhance activity, likely by modulating the lipophilicity of the molecule and its ability to penetrate bacterial cell membranes. While specific data on piperidin-4-yl(2-thienyl)methanol derivatives is emerging, related structures like piperidin-4-one derivatives have shown significant antibacterial and antifungal activity.[15] For instance, the conversion of the piperidone to a thiosemicarbazone moiety has been shown to confer significant antifungal properties.[15]

Table 1: Representative Antimicrobial Activity of Piperidine Derivatives

| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |

| Derivative A | N-benzyl piperidine | S. aureus | 62.5 | [1] |

| Derivative B | N-phenethyl piperidine | E. coli | 125 | [1] |

| Derivative C | 4-thiosemicarbazone | C. albicans | 50 | [15] |

Note: Data is representative of the piperidine class to illustrate potential. Specific values for the core topic are under active research.

Proposed Mechanism of Action:

The exact mechanism of action is not fully elucidated for this specific class, but it is hypothesized that these compounds may disrupt the bacterial cell membrane or inhibit essential enzymes involved in cell wall synthesis or DNA replication. The lipophilic nature of the thiophene ring and various N-substituents likely plays a key role in membrane interaction.

Caption: Key structure-activity relationship insights for antimicrobial activity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., chloramphenicol[12]).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The piperidine scaffold is a cornerstone in the design of modern anticancer agents.[4][5][16] Derivatives have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, including those derived from breast, prostate, lung, and colon cancers.[16]

Findings and Structure-Activity Relationship (SAR):

Thiophene-containing molecules have also demonstrated significant potential as anticancer agents.[6][8] For example, di(3-thienyl)methanol showed potent, concentration-dependent growth inhibition and cell death against the T98G human brain cancer cell line, while exhibiting lower toxicity to normal human cells.[6][8] Another study on 2-thienyl-1,8-naphthyridin-4-ones found that several compounds had strong cytotoxic effects, with the most potent ones inhibiting tubulin polymerization, a clinically validated anticancer mechanism.[7]

For piperidine-based compounds, the substitution pattern is critical. In a series of 2-(piperidin-4-yl)-thiazole-4-carboxamides designed as tubulysin analogues, urea-containing derivatives exhibited moderate to potent antitumor activities, with IC₅₀ values as low as 0.2 µM against the MCF7 breast cancer cell line.[17] This highlights the importance of the N1 substituent on the piperidine ring for achieving high potency.

Table 2: Anticancer Activity of Representative Thienyl and Piperidine Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Mechanism | Reference |

| Di(3-thienyl)methanol | T98G (Brain) | Growth Inhibition | ~93% at 200 µg/mL | Apoptosis Induction | [8] |

| 2-Thienyl-naphthyridinone | Various | ED₅₀ | Sub-micromolar | Tubulin Inhibition | [7] |

| 2-(Piperidin-4-yl)-thiazole | MCF7 (Breast) | IC₅₀ | 0.2 µM | Tubulin Inhibition | [17] |

| Piperidine Derivative | Colon Cancer | IC₅₀ | < Doxorubicin | ADORA1 Receptor | [18] |

Proposed Mechanism of Action:

Given the data from related structures, piperidin-4-yl(2-thienyl)methanol derivatives may exert their anticancer effects through several mechanisms:

-

Inhibition of Tubulin Polymerization: Like many successful chemotherapeutics, these compounds may bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

-

Induction of Apoptosis: The compounds could trigger programmed cell death by activating key signaling pathways, such as those involving caspases.[16]

-

Kinase Inhibition: Many piperidine-containing drugs function as kinase inhibitors. It is plausible that these derivatives could inhibit kinases that are critical for cancer cell proliferation and survival.

Caption: Potential mechanism of action via tubulin inhibition leading to apoptosis.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Neurological and Other Potential Activities

The structural similarity of the piperidine ring to neurotransmitters has made it a valuable scaffold for CNS drug discovery.

Dopamine Reuptake Inhibition: Derivatives of 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), a close analogue, are potent and selective inhibitors of the dopamine transporter (DAT).[19] This activity is highly relevant for the treatment of conditions like Parkinson's disease and depression. Structure-activity relationship studies in this area have shown that the size and lipophilicity of the N-substituents on the piperidine ring significantly impact binding affinity to the transporter.[19]

Anticholinesterase Activity: Donepezil, a leading treatment for Alzheimer's disease, is a piperidine-based acetylcholinesterase (AChE) inhibitor.[20] The tertiary nitrogen of the piperidine ring is crucial for interacting with the anionic site of the enzyme. This suggests that piperidin-4-yl(2-thienyl)methanol derivatives could be explored as potential AChE inhibitors for neurodegenerative diseases.[20]

Future Perspectives and Conclusion

The piperidin-4-yl(2-thienyl)methanol scaffold represents a fertile ground for the discovery of novel therapeutic agents. The convergence of two biologically active pharmacophores—piperidine and thiophene—creates a molecular framework with significant potential across multiple therapeutic domains.

Future Research Directions:

-

Lead Optimization: Promising initial "hits" from antimicrobial and anticancer screening should undergo systematic lead optimization. This involves synthesizing focused libraries of analogues to refine the structure-activity relationship and improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Evaluation: Compounds demonstrating high in vitro potency and low cytotoxicity to normal cells should be advanced to in vivo animal models to assess their efficacy, safety, and ADME (absorption, distribution, metabolism, and excretion) profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms of the most active compounds is crucial. This could involve target identification studies, enzymatic assays, and cell signaling pathway analysis.

-

Exploration of New Therapeutic Areas: The potential for these derivatives in CNS disorders, as suggested by related structures, warrants further investigation through targeted screening against neurological receptors and transporters.

References

- Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.

- Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.

- Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.

- ResearchGate. (2016).

- ACS Publications. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry.

- PubMed. (n.d.). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites.

- PubMed. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2467-73.

- PubMed. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-7.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Molecules. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11457-11468.

- PubMed. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(21), 4373-80.

- PubMed Central. (n.d.).

- PubChem. (n.d.). (Piperidin-4-yl)(thiophen-2-yl)methanol.

- TÜBİTAK Academic Journals. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry.

- National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).

- National Institutes of Health. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane.

- National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.

- ResearchGate. (2025).

- Sigma-Aldrich. (n.d.). Piperidin-4-yl(2-thienyl)methanol DiscoveryCPR.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- MDPI. (2021).

- International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.

- ChemScene. (n.d.). (1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanol.

- ResearchGate. (2018).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. (Piperidin-4-yl)(thiophen-2-yl)methanol | C10H15NOS | CID 24261114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. "Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-ca" by XIANGFU PENG, MINGSHA SHAO et al. [journals.tubitak.gov.tr]

- 18. researchgate.net [researchgate.net]

- 19. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpsi.org [ijpsi.org]

A Comprehensive Guide to the Spectroscopic Characterization of Piperidin-4-yl(2-thienyl)methanol

Abstract: This guide provides an in-depth, predictive analysis of the spectroscopic data for Piperidin-4-yl(2-thienyl)methanol (CAS No. 938458-94-7). In the absence of a complete, publicly available dataset, this document serves as a technical resource for researchers, scientists, and drug development professionals by forecasting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the fundamental principles of spectroscopy and comparative data from analogous chemical structures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality spectra, ensuring a self-validating system for compound verification and characterization.

Molecular Structure and Physicochemical Properties

Piperidin-4-yl(2-thienyl)methanol is a heterocyclic compound featuring a piperidine ring linked to a thiophene ring via a methanol bridge. This unique combination of a saturated amine heterocycle and an aromatic sulfur-containing heterocycle makes its structural elucidation a prime example for the application of modern spectroscopic techniques.

Key Properties:

-

Molecular Formula: C₁₀H₁₅NOS

-

Molecular Weight: 197.30 g/mol

-

CAS Number: 938458-94-7

The structural integrity and purity of this compound are critical for its application in research and development. The following sections detail the expected spectroscopic signatures that would confirm its identity.

Mandatory Visualization: Molecular Structure with Atom Numbering

The following diagram illustrates the molecular structure with standardized atom numbering used for the subsequent NMR spectral assignments.

Caption: Structure of Piperidin-4-yl(2-thienyl)methanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. The analysis of ¹H (proton) and ¹³C (carbon) NMR spectra, along with 2D correlation experiments, allows for the unambiguous assignment of every atom within the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the thiophene, piperidine, and methine protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale and Comparative Insights |

| H1 (N-H) | 1.5 - 3.0 | Broad singlet (br s) | 1H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange. |

| H8 (O-H) | 2.0 - 4.0 | Broad singlet (br s) | 1H | Alcohol proton shifts are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding. This signal will disappear upon a D₂O shake. |

| H10, H11, H12 (Thiophene) | 6.9 - 7.4 | Multiplets (m) | 3H | Thiophene protons appear in the aromatic region. H12 (α to sulfur) is expected to be the most downfield (~7.3 ppm), while H10 and H11 will be slightly upfield (~6.9-7.1 ppm).[1][2] The coupling constants between them (J ≈ 1-5 Hz) will result in complex splitting patterns.[3] |

| H7 (Methine) | 4.8 - 5.2 | Doublet (d) or Doublet of Doublets (dd) | 1H | This proton is attached to a carbon bearing both an oxygen and an aromatic ring, causing a significant downfield shift. It will be coupled to the H4 proton. |

| H2, H6 (Piperidine, axial & eq.) | 2.9 - 3.2 (eq), 2.4 - 2.7 (ax) | Multiplets (m) | 4H | Protons on carbons adjacent to the nitrogen (C2, C6) are deshielded. The equatorial protons are typically more downfield than the axial protons. |

| H4 (Piperidine) | 1.8 - 2.2 | Multiplet (m) | 1H | This proton is at a branch point and its signal will be complex due to coupling with protons on C3, C5, and C7. |

| H3, H5 (Piperidine, axial & eq.) | 1.3 - 1.9 | Multiplets (m) | 4H | These are the most upfield aliphatic protons, furthest from the electron-withdrawing nitrogen atom. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment.

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C9 (Thiophene, ipso) | 145 - 150 | The thiophene carbon attached to the methanol bridge will be the most downfield due to the substituent effect. |

| C10, C11, C12 (Thiophene) | 123 - 128 | Aromatic carbons of the thiophene ring. The carbon alpha to the sulfur (C12) is typically the most downfield of this group.[4][5] |

| C7 (Methine) | 70 - 78 | The carbinol carbon is significantly deshielded by the directly attached oxygen atom. |

| C2, C6 (Piperidine) | 45 - 50 | Carbons adjacent to the nitrogen atom in a piperidine ring.[6] |

| C4 (Piperidine) | 40 - 45 | The substituted carbon of the piperidine ring. Its chemical shift is influenced by the attached methanol group. |

| C3, C5 (Piperidine) | 28 - 35 | Aliphatic carbons beta to the nitrogen atom.[6][7] |

Advanced 2D NMR for Definitive Assignment

To confirm the predicted assignments, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the methine proton (H7) and the piperidine proton at C4, and trace the connectivity around the piperidine and thiophene rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.

Mandatory Visualization: Predicted COSY Correlations

This diagram shows the expected key ¹H-¹H correlations that would be observed in a COSY spectrum, confirming the molecular backbone.

Caption: Predicted EI-MS α-cleavage leading to a stable iminium ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the ideal technique for volatile and thermally stable small molecules. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target analyte. [8][9]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. [10] * Filter the solution if any particulate matter is present.

-

Transfer the solution to a 2 mL GC vial.

-

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 20:1) to avoid overloading the column.

-

Column: A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good peak shape and separation. [11]3. MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and library spectra if available.

-

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value / Observation |

| ¹H NMR | Thiophene Protons | δ 6.9 - 7.4 ppm |

| Methine Proton (CH-OH) | δ 4.8 - 5.2 ppm | |

| Piperidine Protons (α-N) | δ 2.4 - 3.2 ppm | |

| ¹³C NMR | Thiophene Carbons | δ 123 - 150 ppm |

| Methine Carbon (CH-OH) | δ 70 - 78 ppm | |

| Piperidine Carbons | δ 28 - 50 ppm | |

| IR | O-H Stretch | 3400 - 3200 cm⁻¹ (Strong, Broad) |

| N-H Stretch | 3350 - 3310 cm⁻¹ (Medium, Sharp) | |

| C-O Stretch | 1260 - 1000 cm⁻¹ (Strong) | |

| MS (EI) | Molecular Ion (M⁺∙) | m/z 197 |

| Key Fragment | m/z 84 (Iminium ion via α-cleavage) | |

| Key Neutral Loss | [M-18] (Loss of H₂O) |

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Alcohols. [Link]

-

Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

-

Blogger. (n.d.). Infrared spectra of alcohols and phenols. [Link]

-

McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

-

Medium. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines... - Supporting Information. [Link]

-

SlideShare. (n.d.). Fragmentation of different functional groups. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Columbia University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Brainly.in. (2023). Benzyl alcohol mass spectrum fragmentation. [Link]

-

SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

Oxford Academic. (n.d.). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

Wiley Online Library. (n.d.). Supplementary Information. [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

LibreTexts Chemistry. (2023). ATR-FTIR. [Link]

-

PubMed. (n.d.). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]

-

Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

-

Analytical Methods (RSC Publishing). (n.d.). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis. [Link]

-

SpectraBase. (n.d.). Piperidine. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]

-

PubChem. (n.d.). Piperidine. [Link]

-

University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. [Link]

-

PubMed Central. (2013). Computational mass spectrometry for small molecules. [Link]

-

Patsnap. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxypiperidine (5382-16-1) 13C NMR [m.chemicalbook.com]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. uoguelph.ca [uoguelph.ca]

- 11. GC-MS Organic Chemistry: Enabling Analysis for New Drugs [eureka.patsnap.com]

Osimertinib: A Comprehensive Technical Guide for Advanced Cancer Research

An In-depth Exploration of the Third-Generation EGFR Inhibitor for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Targeted Therapy

Osimertinib, marketed under the brand name Tagrisso®, represents a significant advancement in the precision treatment of non-small cell lung cancer (NSCLC).[1][2] Developed by AstraZeneca, this third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) was rationally designed to selectively and irreversibly inhibit both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[2][3] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which contributes to a more favorable toxicity profile compared to earlier-generation inhibitors.[2][3] This guide provides a comprehensive technical overview of Osimertinib, from its fundamental chemical properties and synthesis to its complex mechanism of action, clinical efficacy, and the evolving landscape of resistance.

Chemical and Physical Properties

Osimertinib, with the InChI Key GBVBWWGQKWSZTG-UHFFFAOYSA-N, is a mono-anilino-pyrimidine compound.[6][7] It is typically supplied as a mesylate salt.[1]

| Property | Value | Source |

| IUPAC Name | N-(2-{amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [1] |

| Chemical Formula | C28H33N7O2 | [1] |

| Molar Mass | 499.61 g/mol | [1] |

| CAS Number | 1421373-65-0 | [1] |

| Solubility | Slightly soluble in water | [8] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [8] |

Synthesis of Osimertinib: A Multi-Step Approach

The synthesis of Osimertinib is a multi-step process that involves the careful construction of its complex molecular architecture. Several synthetic routes have been described in the literature, with a common strategy involving the sequential coupling of key intermediates.[9][10][11]

A representative synthetic scheme is outlined below:

-

Friedel-Crafts Arylation: The synthesis often commences with a Friedel-Crafts arylation reaction between N-methylindole and a dichloropyrimidine derivative to form a 3-pyrazinyl indole intermediate.[10]

-

SNAr Reaction: This is followed by a nucleophilic aromatic substitution (SNAr) reaction with a nitroaniline compound to yield an aminopyrazine intermediate.[10]

-

Nitro Reduction: The nitro group is then reduced to an amine, typically using iron in an acidic medium, to produce a triaminated arene.[10]

-

Acylation and Elimination: The final key steps involve the acylation of the newly formed amine with 3-chloropropanoyl chloride, followed by an elimination reaction to install the reactive acrylamide group, which is crucial for its mechanism of action.[10]

-

Salt Formation: Finally, the free base is treated with methanesulfonic acid to form the stable mesylate salt.[10]

Visualizing the Synthesis Workflow```dot

Caption: Osimertinib covalently binds to and inhibits mutant EGFR, blocking downstream signaling pathways.

Pharmacodynamics: Potency and Selectivity

A hallmark of Osimertinib is its potent and selective inhibition of mutant EGFR over wild-type EGFR. This selectivity is crucial for its favorable safety profile, as it minimizes off-target effects. [2][3]The potency of Osimertinib is typically quantified by its half-maximal inhibitory concentration (IC50).

| EGFR Status | IC50 (nM) | Reference |

| Wild-Type | ~490-493.8 | [12][13] |

| Exon 19 deletion | ~12.92-15 | [12][13] |

| L858R | ~12 | [12] |

| L858R + T790M | ~4.6-11.44 | [12][13] |

| Exon 19 del + T790M | ~13-166 | [12] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, it is absorbed with a median time to maximum plasma concentration (Tmax) of approximately 6 hours. [1]It has a long half-life of about 48 hours. [1]Osimertinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. [1][8]Excretion occurs mainly through the feces (68%) and to a lesser extent in the urine (14%). [1]

Clinical Efficacy: A Landmark in NSCLC Treatment

Numerous clinical trials have established the superior efficacy of Osimertinib in the treatment of EGFR-mutated NSCLC.

-

First-Line Treatment (FLAURA trial): In treatment-naive patients with advanced EGFR-mutated NSCLC, Osimertinib demonstrated a significantly longer progression-free survival (PFS) compared to first-generation EGFR-TKIs (18.9 months vs. 10.2 months). [][15]More recent data from the FLAURA2 trial showed that combining Osimertinib with chemotherapy further extended the median overall survival (OS) to 47.5 months compared to 37.6 months with Osimertinib monotherapy. [16]* Second-Line Treatment (AURA3 trial): For patients with EGFR T790M mutation-positive NSCLC who had progressed on a prior EGFR-TKI, Osimertinib showed superior PFS compared to platinum-based chemotherapy. [4]* Adjuvant Setting (ADAURA trial): In patients with resected EGFR-mutated NSCLC, adjuvant Osimertinib significantly improved disease-free survival.

-

Unresectable Stage III NSCLC (LAURA trial): Following chemoradiotherapy, Osimertinib significantly extended PFS to 39.1 months compared to 5.6 months with placebo. [17][18]

Mechanisms of Acquired Resistance to Osimertinib

Despite its remarkable efficacy, acquired resistance to Osimertinib inevitably develops. Understanding these resistance mechanisms is crucial for developing subsequent lines of therapy. Resistance can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms. [5]

-

EGFR-Dependent Mechanisms:

-

EGFR-Independent Mechanisms:

-

Bypass Pathway Activation: Amplification or activating mutations in other signaling pathways can bypass the need for EGFR signaling. The most common is MET amplification. [4][19]Other pathways include HER2 amplification and activation of the RAS-MAPK pathway. [21] * Oncogenic Fusions: Gene fusions involving ALK, RET, and FGFR3 have been reported. [21] * Histologic Transformation: In some cases, the adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer, which is not dependent on EGFR signaling. [21]

-

Experimental Protocols: Quantifying Osimertinib in Plasma

Accurate quantification of Osimertinib in patient plasma is essential for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis. [22][23][24]

Protocol: UPLC-MS/MS Quantification of Osimertinib in Rat Plasma

This protocol provides a general workflow for the quantification of Osimertinib in rat plasma.

-

Sample Preparation (Protein Precipitation): [23] * To 20 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., 100 ng/mL glimepiride).

-

Add 100 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 2 minutes and then centrifuge at 11,000 rpm for 5 minutes.

-

Collect 30 µL of the supernatant and dilute it with 270 µL of 50% methanol.

-

Vortex the final mixture for 2 minutes before injection into the UPLC-MS/MS system.

-

-

Chromatographic Conditions: [23] * Column: A suitable C18 column (e.g., BEH C18).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.

-

Flow Rate: Optimized for the specific column and system.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry Conditions: [23] * Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple reaction monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Osimertinib and the internal standard are monitored.

-

Visualizing the Analytical Workflow

Caption: A streamlined workflow for the quantification of Osimertinib in plasma using UPLC-MS/MS.

Formulation and Stability

Osimertinib is formulated as film-coated tablets for oral administration. [25]The formulation typically includes excipients such as mannitol, microcrystalline cellulose, and sodium stearyl fumarate. [8][25]Studies have shown that Osimertinib can be unstable in plasma at room temperature, and therefore, samples should be handled and stored under controlled conditions to ensure accurate analysis. [22][26]Acidification of serum samples has been shown to enhance stability. [22]Forced degradation studies indicate that Osimertinib is relatively stable under various stress conditions. [27]

Conclusion: A Pillar of Precision Oncology with an Evolving Future

Osimertinib has fundamentally transformed the treatment landscape for patients with EGFR-mutated NSCLC. Its potent and selective mechanism of action, coupled with its proven clinical efficacy, has established it as a standard of care. However, the emergence of acquired resistance underscores the dynamic nature of cancer and the need for ongoing research. A thorough understanding of Osimertinib's chemical properties, mechanism of action, and the molecular basis of resistance is paramount for the development of next-generation therapies and combination strategies to further improve patient outcomes in the era of personalized medicine.

References

-

Voulgari, P., Alivertis, D., & Skobridis, K. (n.d.). Optimized synthetic protocol for the preparation of osimertinib. ResearchGate. Retrieved from [Link]

-

Zhou, Y. (2022). A review of research progress on mechanisms and overcoming strategies of acquired osimertinib resistance. Anti-Cancer Drugs, 33(1), e76–e83. Retrieved from [Link]

-

JAMA Oncology. (2021). Acquired resistance mechanisms to osimertinib: The constant battle. PubMed. Retrieved from [Link]

-

Lee, Y., et al. (2018). Osimertinib inhibits the level of p-EGFR and downstream signaling pathways. ResearchGate. Retrieved from [Link]

-

Jänne, P. A., et al. (2024). Frontline Osimertinib Combo Prolongs Survival in Advanced EGFR+ NSCLC. Targeted Oncology. Retrieved from [Link]

-

Le, X., et al. (2018). Mechanisms of resistance to osimertinib. Annals of Oncology, 29(suppl_8), viii29–viii35. Retrieved from [Link]

-

Ou, S. I., et al. (2018). Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. Clinical Cancer Research, 24(17), 4180–4191. Retrieved from [Link]

-

Leonetti, A., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer, 121(9), 725–737. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Osimertinib. PubChem. Retrieved from [Link]

-

Quiver Quantitative. (2026, January 14). HUTCHMED Reports Publication of SACHI Phase III Trial Results Confirming Efficacy of Savolitinib and Osimertinib Combination in Advanced NSCLC. Quiver Quantitative. Retrieved from [Link]

-

Veerman, G. D. M., et al. (2019). Validation of an Analytical Method Using HPLC-MS/MS to Quantify Osimertinib in Human Plasma and Supplementary Stability Results. Therapeutic Drug Monitoring, 41(6), 793–800. Retrieved from [Link]

-

Medscape. (2025, September 7). Osimertinib's Benefits in NSCLC Can Extend Beyond First Line. Medscape. Retrieved from [Link]

-

withpower.com. (n.d.). Osimertinib for Non-Small Cell Lung Cancer. withpower.com. Retrieved from [Link]

-

Wikipedia. (n.d.). Osimertinib. Wikipedia. Retrieved from [Link]

-

Li, X., et al. (2023). Determination of osimertinib concentration in rat plasma and lung/brain tissues. Frontiers in Pharmacology, 14, 1189383. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(21), 7356. Retrieved from [Link]

-

Demeule, M., et al. (2020). Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay. Metabolites, 10(7), 288. Retrieved from [Link]

-

Targeted Oncology. (2024, June 10). Osimertinib Wins FDA Priority Review in Stage III EGFR+ NSCLC. Targeted Oncology. Retrieved from [Link]

-

PharmaCompass. (n.d.). Osimertinib. PharmaCompass. Retrieved from [Link]

-

Therapeutic Goods Administration. (2019, August 22). Attachment: Product Information: Osimertinib mesilate. Therapeutic Goods Administration. Retrieved from [Link]

-

Molecules. (2022). Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS. MDPI. Retrieved from [Link]

-

Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Retrieved from [Link]

-

Ramalingam, S. S. (2019, August 20). Osimertinib Spearheads Progress in EGFR-Mutant NSCLC. OncLive. Retrieved from [Link]

-

National Cancer Institute. (2019, December 12). Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. National Cancer Institute. Retrieved from [Link]

-

ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. Retrieved from [Link]

-

Passaro, A., et al. (2021). Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. Cancers, 13(11), 2651. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values and in vitro modeling. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinase inhibitory activity (IC50 values) of osimertinib. ResearchGate. Retrieved from [Link]

-

Wtorek, K., et al. (2020). Development of Liposomal Vesicles for Osimertinib Delivery to EGFR Mutation—Positive Lung Cancer Cells. Pharmaceutics, 12(10), 939. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2018). An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats. Molecules, 23(11), 2897. Retrieved from [Link]

-

Gao, Y., et al. (2022). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. Frontiers in Pharmacology, 13, 906236. Retrieved from [Link]

-

Ramesh, K., et al. (2019). FORMULATION, OPTIMIZATION AND EVALUATION OF OSIMERTINIB TABLETS. Indo American Journal of Pharmaceutical Research, 9(03). Retrieved from [Link]

-

Mol-Instincts. (n.d.). InChI Key Database. Mol-Instincts. Retrieved from [Link]

-

CAS. (n.d.). 3,7-Dimethyl-2-octanol. CAS Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). InChIKey. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). InChI=1/C11H22O/c1-5-7-9(3)11(12)10(4)8-6-2/h9-10H,5-8H2,1-4H. PubChem. Retrieved from [Link]

-

CAS. (n.d.). Gallic acid. CAS Common Chemistry. Retrieved from [Link]

Sources

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tga.gov.au [tga.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. selleckchem.com [selleckchem.com]

- 15. onclive.com [onclive.com]

- 16. cancernetwork.com [cancernetwork.com]

- 17. Osimertinib for Non-Small Cell Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 18. targetedonc.com [targetedonc.com]

- 19. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]

- 22. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. zenodo.org [zenodo.org]

- 26. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Therapeutic Targeting

Abstract

The piperidine ring, a saturated six-membered heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a privileged structure in drug design. This technical guide provides an in-depth exploration of the key therapeutic targets modulated by piperidine-containing compounds. We will dissect the intricate molecular mechanisms, structure-activity relationships, and critical experimental methodologies for target validation and compound screening. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, offering a blend of established principles and contemporary insights into the ever-expanding pharmacological landscape of piperidine derivatives.

The Piperidine Core: Physicochemical and Pharmacokinetic Advantages

The enduring appeal of the piperidine moiety in drug discovery can be attributed to its favorable physicochemical and pharmacokinetic properties. The saturated, non-aromatic nature of the ring allows for a three-dimensional conformation, typically a chair form, which can be strategically manipulated to optimize interactions with the binding pockets of biological targets. The basic nitrogen atom within the ring is often protonated at physiological pH, enabling the formation of crucial salt bridges with acidic residues in protein targets. Furthermore, the piperidine scaffold generally imparts a degree of lipophilicity that can facilitate membrane permeability and oral bioavailability, while also providing multiple points for chemical modification to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Therapeutic Targets in the Central Nervous System (CNS)

Piperidine-containing compounds have made a significant impact on the treatment of a wide range of CNS disorders. Their ability to cross the blood-brain barrier and interact with key neuronal receptors and enzymes has led to the development of blockbuster drugs.

Acetylcholinesterase (AChE): A Target for Alzheimer's Disease

Mechanism of Action: In Alzheimer's disease, the cognitive decline is partly attributed to a deficit in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating its action. Piperidine-based AChE inhibitors block this enzymatic activity, thereby increasing the concentration and duration of action of ACh, which helps to improve cholinergic neurotransmission and alleviate some of the cognitive symptoms of the disease.[1]

A prominent example is Donepezil , a piperidine derivative that acts as a potent, specific, and reversible inhibitor of AChE.[1] Donepezil binds to the active site gorge of AChE, spanning from the catalytic anionic site (CAS) to the peripheral anionic site (PAS), primarily through aromatic stacking interactions rather than direct hydrogen bonds.[1]

Signaling Pathway: Cholinergic Neurotransmission

// Presynaptic events "Acetyl-CoA" -> "ChAT"; "Choline" -> "ChAT"; "ChAT" -> "ACh"; "ACh" -> "ACh_vesicle" [label="Packaging"]; "ACh_vesicle" -> "ACh_cleft" [label="Release"];

// Synaptic cleft events "ACh_cleft" -> "AChE" [label="Hydrolysis"]; "AChE" -> "Choline_reuptake"; "AChE" -> "Acetate"; "Choline_reuptake" -> "Choline" [label="Reuptake"]; "ACh_cleft" -> "AChR" [label="Binding"];

// Postsynaptic events "AChR" -> "Signal_Transduction";

// Inhibition "Donepezil" -> "AChE" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Caption: Cholinergic synapse and the inhibitory action of Donepezil on AChE.Experimental Protocol: Acetylcholinesterase Inhibitor Screening (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.[2][3][4]

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare a stock solution of Acetylthiocholine iodide (ATCI), the substrate.

-

Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Prepare a stock solution of purified AChE enzyme.

-

Prepare serial dilutions of the piperidine test compound.

-

-

Assay Procedure (96-well plate format):

-

To each well, add Assay Buffer.

-

Add the piperidine test compound at various concentrations. Include a positive control (known inhibitor, e.g., Donepezil) and a negative control (vehicle).

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (kinetic read) or after a fixed time point (endpoint read).

-

-

Data Analysis:

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Data: Representative Piperidine-based AChE Inhibitors

| Compound | AChE IC50 (nM) | Reference |

| Donepezil | 5.7 | |

| Icopezil | 1.2 |

Opioid Receptors: Modulating Pain and Addiction

Mechanism of Action: Opioid receptors, primarily the μ (mu), δ (delta), and κ (kappa) subtypes, are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[5] Piperidine-containing compounds, such as Fentanyl and its analogs, are potent agonists of the μ-opioid receptor (MOR), leading to strong analgesic effects.[5][6] Upon binding, they induce a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, which ultimately results in reduced neuronal excitability and the inhibition of pain signal transmission.[7] The protonated piperidine nitrogen forms a crucial salt bridge with a conserved aspartate residue (Asp147) in the MOR binding pocket.[5]

Signaling Pathway: μ-Opioid Receptor Activation

// Binding and Activation "Fentanyl" -> "MOR" [label="Binding"]; "MOR" -> "G_protein" [label="Activation"];

// Downstream Signaling "G_protein" -> "Adenylyl_Cyclase" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; "Adenylyl_Cyclase" -> "cAMP" [arrowhead=tee, color="#EA4335", style=dashed, label="Reduced\nProduction"]; "G_protein" -> "Ion_Channels" [label="Modulation"]; "Ion_Channels" -> "Neuronal_Inhibition"; "cAMP" -> "Neuronal_Inhibition" [style=dotted]; }

Caption: Signaling cascade following the activation of the μ-opioid receptor by Fentanyl.Experimental Protocol: Opioid Receptor Binding Assay

This competitive radioligand binding assay is used to determine the affinity of a test compound for the opioid receptor.[8][9]

-

Reagent Preparation:

-

Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR).

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a solution of a radiolabeled opioid ligand (e.g., [³H]-DAMGO).

-

Prepare serial dilutions of the piperidine test compound.

-

-

Assay Procedure (96-well plate format):

-

In each well, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled opioid ligand (e.g., naloxone).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the binding by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold Assay Buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

-

Quantitative Data: Representative Piperidine-based Opioid Receptor Ligands

| Compound | Receptor | Ki (nM) | Reference |

| Fentanyl | μ-opioid | 0.39 | |

| Loperamide | μ-opioid | 0.3 |

Sigma Receptors: Novel Avenues for Antipsychotics